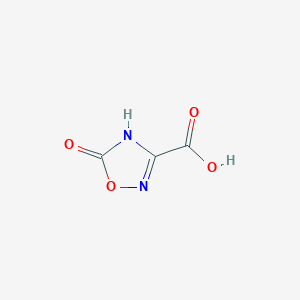

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-4H-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4/c6-2(7)1-4-3(8)9-5-1/h(H,6,7)(H,4,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINVTJSYBMDSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of an amidoxime with a carboxylic acid chloride under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring participates in nucleophilic substitution due to its electron-deficient nature. Key reactions include:

-

Nitrogen-based substitutions : The N1 and N2 positions undergo nucleophilic attack with amines or alkoxides. For example, reaction with primary amines yields 3-carboxamide derivatives under basic conditions .

-

Halogenation : Treatment with phosphorus oxychloride or thionyl chloride converts the carboxylic acid group to an acyl chloride intermediate, enabling subsequent nucleophilic displacement .

Table 1: Substituent Effects on Nucleophilic Substitution

| Substitution Site | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N1 | Methylamine | 3-(Methylcarbamoyl) derivative | 78 | |

| N2 | Ethanol | 3-Ethoxycarbonyl derivative | 65 | |

| Carboxylic acid | SOCl₂ | Acyl chloride intermediate | 92 |

Amidation and Esterification

The carboxylic acid group facilitates classical acid-derived reactions:

-

Amidation : Coupling with amines using EDCl/HOBt yields carboxamides. For instance, condensation with benzylamine produces 3-benzylcarbamoyl-1,2,4-oxadiazole with 85% efficiency .

-

Esterification : Reaction with alcohols under acidic conditions (e.g., H₂SO₄ in methanol) forms methyl or ethyl esters, crucial for prodrug development .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes controlled ring-opening and re-cyclization:

-

Thermal cyclization : Heating with amidoximes forms fused bicyclic structures via heterocyclization .

-

Acid-mediated ring-opening : Treatment with concentrated HCl cleaves the oxadiazole ring to generate α-keto amides, confirmed by NMR studies .

Key Reaction Pathway:

Oxidative and Reductive Transformations

-

Oxidation : The oxadiazole ring resists oxidation, but the acetic acid side chain can be oxidized to α-keto derivatives using KMnO₄ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole analog, altering bioactivity .

Stability and Reactivity Trends

Scientific Research Applications

Chemistry: 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential as an anti-infective agent, with activity against bacteria, viruses, and parasites. It is also being investigated for its anticancer properties, particularly in inhibiting enzymes involved in DNA synthesis .

Industry: In the materials science field, oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. For example, it can inhibit thymidylate synthetase, preventing DNA synthesis and thereby exerting anticancer effects . The compound’s ability to form hydrogen bonds with biological targets enhances its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties of Selected Oxadiazole Derivatives

Key Observations :

Ring Substitution: The target compound contains a 1,2,4-oxadiazole ring, whereas analogs like 4-oxo-1,2,5-oxadiazole-3-carboxylic acid (CAS 66313-36-8) have a 1,2,5-oxadiazole core. This difference alters electronic distribution and steric interactions, impacting binding to biological targets .

Biological Activity

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom alongside a carboxylic acid group, endows it with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Target Interactions

The compound exhibits activity against various pathogens including bacteria, viruses, and parasites. Its mechanism of action primarily involves the interaction with specific enzymes and proteins that are crucial for the survival and replication of these pathogens. For instance, 1,2,4-oxadiazoles have been synthesized as anti-infective agents due to their ability to inhibit key enzymatic pathways in microbial cells.

Biochemical Pathways

Research indicates that this compound can modulate oxidative stress responses and apoptosis pathways. By influencing signaling molecules involved in these processes, the compound can alter gene expression and metabolic pathways within cells. It has been shown to upregulate antioxidant enzymes, enhancing cellular defense against reactive oxygen species (ROS).

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against various bacterial strains and has been evaluated for its potential as an anti-leishmanial agent. The structure allows for interactions that disrupt essential cellular functions in these pathogens.

Anticancer Potential

Recent research highlights the anticancer properties of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) by activating caspase-dependent pathways. The compound's ability to trigger mitochondrial dysfunction is particularly noteworthy; it leads to increased levels of early and late apoptotic cells when tested at various concentrations .

Cytotoxicity Evaluation

A study investigating the cytotoxic effects of oxadiazole derivatives found that certain modifications to the oxadiazole ring significantly enhanced their anticancer activity. For example, compounds with specific substituents showed median inhibitory concentrations (IC50) as low as 7 µM against tumor cells . The mechanism involved increased activation of caspases and disruption of mitochondrial membrane potential.

Apoptosis Induction

In another study focusing on the apoptotic effects of a derivative containing the oxadiazole moiety, results indicated a significant increase in apoptotic cell populations at higher concentrations (10 µM), demonstrating its potential for inducing programmed cell death in cancer treatment .

Comparison with Related Compounds

| Compound Type | Biological Activity | IC50 (µM) |

|---|---|---|

| 1,2,3-Oxadiazole | Moderate antibacterial | 15 - 30 |

| 1,2,5-Oxadiazole | Antiviral | 10 - 25 |

| 5-Oxo-2,5-dihydro-1,2,4-oxadiazole | Antimicrobial & Anticancer | 7 |

The comparison illustrates that this compound exhibits superior biological activity relative to other oxadiazole derivatives due to its unique structural properties .

Q & A

Q. What are the established synthetic routes for 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid and its derivatives?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, bromination of styryl oxadiazoles followed by dehydrobromination using sodium amide in liquid ammonia (NaNH₂/NH₃ at -70°C to -60°C) yields 5-arylethynyl-1,2,4-oxadiazoles, albeit with moderate yields (32–54%) . Challenges include side reactions under basic conditions, such as reduction to styryl oxadiazoles, necessitating precise temperature control.

Q. What analytical methods are used to characterize this compound?

Exact mass spectrometry is critical for structural confirmation. The compound’s derivatives, such as 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, have an exact mass of 220.046269 (calculated via high-resolution mass spectrometry), which aids in distinguishing regioisomers or impurities . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate functional groups and regiochemistry.

Q. What biological activities are associated with this compound class?

1,2,4-Oxadiazoles are pharmacologically versatile. For example, derivatives like 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid inhibit E. coli DNA gyrase (IC₅₀ = 1.2 µM) and topoisomerase IV, suggesting antibacterial potential . Other derivatives, such as Azilsartan (a biphenyl-methylbenzimidazole-oxadiazole hybrid), target metabolic syndrome via PPAR agonism .

Advanced Research Questions

Q. How can synthetic yields of 5-arylethynyl-1,2,4-oxadiazoles be optimized?

The low yields (9–54%) in NaNH₂/NH₃ systems highlight challenges in dehydrobromination. Alternative bases (e.g., LiN(i-Pr)₂ or t-BuOK) and non-polar solvents (THF) may reduce side reactions. Reaction monitoring via TLC or HPLC can identify intermediates for kinetic control. For electron-deficient substrates (e.g., para-bromophenyl derivatives), electrophilic activation with Brønsted superacids (CF₃SO₃H) or Lewis acids (AlCl₃) could stabilize reactive intermediates .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance DNA gyrase inhibition .

- Hydrophobic substituents (e.g., biphenylmethyl groups) improve PPAR binding affinity in metabolic syndrome therapeutics .

- Carboxylic acid moieties are critical for metal coordination in enzyme active sites, as seen in metalloproteinase inhibitors .

Q. How to resolve contradictions in biological assay data for oxadiazole derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or off-target effects. For example, PPAR agonists in metabolic syndrome studies may show variability due to differential tissue distribution . Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and metabolomics profiling can validate target specificity .

Q. What computational tools support the design of novel oxadiazole-based inhibitors?

Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like DNA gyrase . Molecular dynamics simulations assess stability of ligand-protein complexes under physiological conditions. QSAR models can prioritize substituents for synthesis based on electronic (Hammett σ) and steric (Taft ES) parameters .

Q. Methodological Notes

- Synthesis : Prioritize regioselective cyclization using microwave-assisted heating to reduce reaction times.

- Characterization : Combine HRMS with 2D NMR (e.g., HSQC, HMBC) for unambiguous structural assignment.

- Biological Assays : Include positive controls (e.g., ciprofloxacin for gyrase inhibition) and dose-response curves to quantify potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.